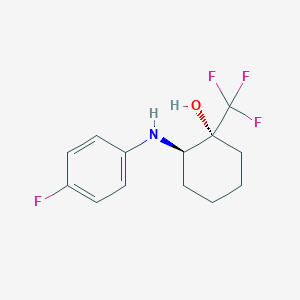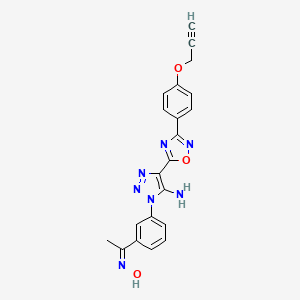![molecular formula C25H25FN2O3S B11934522 [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物[8-(2-氟苯基)-1-(4-甲基苯基)磺酰基-2,3,3a,4,5,9b-六氢吡咯并[3,2-c]喹啉-4-基]甲醇是一种复杂的有机分子 ,属于喹啉衍生物 类。该化合物的特点在于其独特的结构,包括一个氟苯基 基团、一个甲基苯基磺酰基 基团和一个六氢吡咯并喹啉 核心。
准备方法
合成路线和反应条件
合成[8-(2-氟苯基)-1-(4-甲基苯基)磺酰基-2,3,3a,4,5,9b-六氢吡咯并[3,2-c]喹啉-4-基]甲醇通常涉及多个步骤,从市售的起始原料开始。关键步骤包括:
六氢吡咯并喹啉核心的形成: 可以通过涉及适当前体的环化反应实现。
氟苯基基团的引入: 这一步通常涉及亲核取代反应,其中氟苯基卤化物与中间体化合物反应。
甲基苯基磺酰基基团的连接: 这通常通过使用磺酰氯衍生物进行磺酰化反应来完成。
最终官能化: 甲醇基团在最后一步引入,通常通过还原反应。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大。反应条件的优化,如温度、压力和溶剂的选择,对于确保高产率和纯度至关重要。催化剂和自动化反应器可用于提高效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲醇基团上,导致形成醛或羧酸衍生物。
还原: 还原反应可以针对磺酰基,可能将其转化为硫醚。
取代: 氟苯基和甲基苯基可以参与亲电或亲核取代反应,允许进一步官能化。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 卤化物 (例如溴或氯) 和亲核试剂 (例如胺或硫醇) 通常被使用。
主要产物
氧化: 醛或羧酸衍生物。
还原: 硫醚衍生物。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构件。其独特的结构允许进行多种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学研究中,可以探索该化合物作为药效团的潜力。其结构特征表明它可能与各种生物靶标相互作用,使其成为药物发现和开发的候选药物。
医药
在药物化学中,可以研究该化合物的潜在治疗特性。它可能对某些疾病或病症具有活性,使其成为药物开发的有希望的先导化合物。
工业
在工业领域,由于其独特的化学性质,该化合物可用于生产先进材料,例如聚合物或涂层。
作用机理
[8-(2-氟苯基)-1-(4-甲基苯基)磺酰基-2,3,3a,4,5,9b-六氢吡咯并[3,2-c]喹啉-4-基]甲醇的作用机制取决于其具体应用。在生物学环境中,它可能与酶或受体等分子靶标相互作用,调节其活性。所涉及的途径可能包括信号转导、基因表达或代谢过程。
作用机制
The mechanism of action of [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
类似化合物
- [8-(2-氟苯基)-1-(2-氟苯基)磺酰基-2,3,3a,4,5,9b-六氢吡咯并[3,2-c]喹啉-4-基]甲醇
- [8-(2-氟苯基)-1-(4-甲基苯基)磺酰基-2,3,3a,4,5,9b-六氢吡咯并[3,2-c]喹啉-4-基]甲醇
独特性
[8-(2-氟苯基)-1-(4-甲基苯基)磺酰基-2,3,3a,4,5,9b-六氢吡咯并[3,2-c]喹啉-4-基]甲醇的独特性在于其官能团和结构特征的特定组合。
属性
分子式 |
C25H25FN2O3S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol |
InChI |
InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3 |
InChI 键 |
CZOIXFMISSBIJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)




![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)




